molecular formula C16H14N2OS B11704852 2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11704852
M. Wt: 282.4 g/mol
InChI Key: BWIYCJPFVIVKTG-VCHYOVAHSA-N
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Description

2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

The synthesis of 2-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbon-nitrogen double bond can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or halogens .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, inhibiting the activity of certain enzymes or disrupting cellular processes. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea .

Comparison with Similar Compounds

Similar compounds include other Schiff bases derived from 2-hydroxybenzaldehyde and various amines. These compounds share similar structural features but differ in their specific substituents, which can significantly affect their chemical and biological properties. Some examples of similar compounds are:

These compounds are unique in their specific applications and reactivity profiles, highlighting the versatility of Schiff bases in various scientific and industrial contexts.

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

2-[(E)-(2-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C16H14N2OS/c17-9-13-12-6-2-4-8-15(12)20-16(13)18-10-11-5-1-3-7-14(11)19/h1,3,5,7,10,19H,2,4,6,8H2/b18-10+

InChI Key

BWIYCJPFVIVKTG-VCHYOVAHSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=CC=C3O)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC=CC=C3O)C#N

Origin of Product

United States

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